Methyl {4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate
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Overview
Description
Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate is a chemical compound with the molecular formula C15H13FN2O3 It is a type of carbamate, which is a class of compounds derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate typically involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the phenyl group to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction processes or the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-{4-[(4-chlorophenyl)carbamoyl]phenyl}carbamate
- Methyl N-{4-[(4-bromophenyl)carbamoyl]phenyl}carbamate
- Methyl N-{4-[(4-methylphenyl)carbamoyl]phenyl}carbamate
Uniqueness
Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C15H13FN2O3 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
methyl N-[4-[(4-fluorophenyl)carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C15H13FN2O3/c1-21-15(20)18-13-6-2-10(3-7-13)14(19)17-12-8-4-11(16)5-9-12/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
SDTDIJUOBFNWFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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